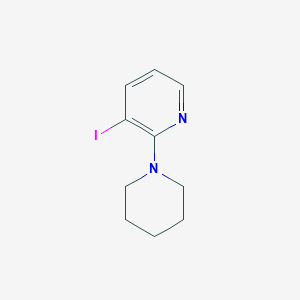

3-Iodo-2-piperidin-1-ylpyridine

CAS No.: 1086376-23-9

Cat. No.: VC2626688

Molecular Formula: C10H13IN2

Molecular Weight: 288.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086376-23-9 |

|---|---|

| Molecular Formula | C10H13IN2 |

| Molecular Weight | 288.13 g/mol |

| IUPAC Name | 3-iodo-2-piperidin-1-ylpyridine |

| Standard InChI | InChI=1S/C10H13IN2/c11-9-5-4-6-12-10(9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2 |

| Standard InChI Key | PQXIYVYGPXRBPQ-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)C2=C(C=CC=N2)I |

| Canonical SMILES | C1CCN(CC1)C2=C(C=CC=N2)I |

Introduction

Chemical Structure and Properties

Physical Properties

3-Iodo-2-piperidin-1-ylpyridine exists as a solid at room temperature. Its physical properties are influenced by the presence of the iodine atom, which contributes to its relatively high molecular weight and affects its solubility profile. The compound exhibits moderate solubility in common organic solvents such as acetonitrile, dichloromethane, and dimethylsulfoxide, while showing limited solubility in water.

Synthesis Methods

Laboratory Synthetic Routes

The synthesis of 3-Iodo-2-piperidin-1-ylpyridine typically involves the iodination of 2-piperidin-1-ylpyridine. This selective iodination requires careful control of reaction conditions to ensure regioselectivity at the desired position of the pyridine ring.

A common synthetic approach involves:

-

Preparation of 2-piperidin-1-ylpyridine through nucleophilic aromatic substitution of 2-halopyridine with piperidine

-

Selective iodination at the 3-position using iodine (I₂) in combination with a suitable oxidizing agent

-

Purification through column chromatography or recrystallization techniques

The reaction typically employs solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction process. The precise control of reaction conditions is crucial for optimizing yield and minimizing side products.

Industrial Production Methods

Industrial-scale production of 3-Iodo-2-piperidin-1-ylpyridine employs more efficient methodologies to ensure consistent quality and higher yields. These approaches often incorporate:

-

Continuous flow reactors for the iodination process

-

Automated systems for precise control of reaction parameters

-

Advanced purification techniques including column chromatography for isolating the target compound

The industrial methods prioritize scalability, reproducibility, and cost-effectiveness while maintaining high purity standards for research and pharmaceutical applications.

Chemical Reactivity

General Reaction Patterns

3-Iodo-2-piperidin-1-ylpyridine exhibits distinctive reactivity patterns primarily influenced by the presence of the iodine atom at position 3 of the pyridine ring. This iodine substituent serves as an excellent leaving group, making the compound particularly valuable in various transformation reactions. The compound participates in several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced with various functional groups through nucleophilic substitution reactions, making this compound a versatile synthetic intermediate.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides, particularly at the pyridine nitrogen.

Reduction Reactions: Reduction reactions involving 3-Iodo-2-piperidin-1-ylpyridine can lead to the formation of various piperidine derivatives.

Catalytic Transformations

Applications in Scientific Research

Chemistry Applications

In synthetic organic chemistry, 3-Iodo-2-piperidin-1-ylpyridine serves as a valuable building block for constructing more complex molecular structures. Its distinctive reactivity pattern, particularly the ability to undergo various transformations at the iodine position, makes it an important intermediate in the synthesis of specialized heterocyclic compounds.

The compound has been utilized in:

-

Development of chemical libraries for pharmaceutical screening

-

Synthesis of molecular probes for chemical biology studies

-

Preparation of advanced materials with specific electronic or optical properties

Biochemical Analysis

Interactions with Biological Systems

3-Iodo-2-piperidin-1-ylpyridine interacts with several enzymes and proteins within biological systems. Notable interactions include those with cytochrome P450 enzymes, which play a crucial role in the metabolism of numerous drugs and endogenous compounds. These interactions have implications for both the compound's metabolic fate and its potential pharmacological effects.

Cellular Effects and Signaling Pathways

At the cellular level, the compound influences various signaling pathways and cellular processes. Research indicates that it affects the MAPK/ERK signaling pathway, which is vital for cellular proliferation and differentiation. This influence on fundamental cellular mechanisms contributes to understanding the compound's broader biological impact and potential therapeutic applications.

The compound's effects extend to modulation of cell signaling, gene expression, and cellular metabolism, presenting a complex profile of biological activity that continues to be explored in ongoing research.

Comparison with Similar Compounds

Structural Analogs

Several compounds share structural similarities with 3-Iodo-2-piperidin-1-ylpyridine, each with distinct chemical and biological properties:

-

2-Piperidin-1-ylpyridine: The parent compound lacks the iodine atom, resulting in lower reactivity in substitution reactions.

-

3-Bromo-2-piperidin-1-ylpyridine: Contains a bromine atom instead of iodine, exhibiting different reactivity patterns due to the weaker carbon-bromine bond compared to the carbon-iodine bond.

-

3-Chloro-2-piperidin-1-ylpyridine: Features a chlorine atom, which significantly affects its chemical behavior and reactions compared to the iodine-containing analog.

-

5-Iodo-2-(piperidin-1-yl)pyridine: An isomeric compound with the iodine atom at position 5 instead of position 3 on the pyridine ring, resulting in different reactivity patterns and potentially different biological activities.

Structure-Activity Relationships

The position of the iodine substituent on the pyridine ring significantly influences the compound's chemical reactivity and biological activity. The presence of iodine at position 3 in 3-Iodo-2-piperidin-1-ylpyridine creates a distinctive electronic environment that affects interactions with biological targets and facilitates specific chemical transformations.

Comparative analysis of these structural analogs provides valuable insights into structure-activity relationships, guiding the design of new compounds with enhanced properties for specific applications.

Data and Spectroscopic Properties

Key Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 3-Iodo-2-piperidin-1-ylpyridine:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃IN₂ |

| Molecular Weight | 288.13 g/mol |

| Appearance | Solid |

| CAS Number | 1086376-23-9 |

| IUPAC Name | 3-iodo-2-piperidin-1-ylpyridine |

Spectroscopic Characteristics

Spectroscopic analysis provides critical information for compound identification and structural characterization. For 3-Iodo-2-piperidin-1-ylpyridine, key spectroscopic features include:

-

NMR Spectroscopy: ¹H NMR spectrum reveals distinctive signals for the pyridine ring protons, with the proton at position 4 typically appearing as a doublet of doublets due to coupling with protons at positions 5 and 6. The piperidine ring protons generally appear as multiplets in the aliphatic region.

-

Mass Spectrometry: The compound typically shows a molecular ion peak at m/z 288, corresponding to its molecular weight, with characteristic fragmentation patterns involving the loss of iodine and fragmentation of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands for C=N stretching of the pyridine ring and C-I stretching provide valuable structural confirmation.

Research Developments and Future Directions

Recent Advances

Recent research has expanded understanding of the synthetic utility and potential applications of 3-Iodo-2-piperidin-1-ylpyridine. Advances in synthetic methodologies have improved access to this compound and its derivatives, facilitating further exploration of their properties and applications.

The development of selective functionalization strategies for similar heterocyclic compounds suggests promising directions for expanded applications of 3-Iodo-2-piperidin-1-ylpyridine in chemical synthesis and pharmaceutical research .

Future Research Opportunities

Several promising research directions for 3-Iodo-2-piperidin-1-ylpyridine include:

-

Exploration of novel catalytic transformations to access previously challenging structural modifications

-

Investigation of potential therapeutic applications, particularly in areas where other piperidine derivatives have shown promise

-

Development of more efficient and environmentally friendly synthetic routes

-

Expansion of structure-activity relationship studies to guide the design of compounds with enhanced properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume